molecular formula C4H2Cl2O2S2 B2823287 4-Chlorothiophene-2-sulfonyl chloride CAS No. 1016315-26-6

4-Chlorothiophene-2-sulfonyl chloride

Cat. No.: B2823287
CAS No.: 1016315-26-6
M. Wt: 217.08
InChI Key: KPRYGKBEZSAAFX-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis

Sulfonyl chlorides are recognized as a significant class of organic synthetic intermediates. magtech.com.cn They are widely applied in both organic and medicinal synthesis. magtech.com.cn The reactivity of the sulfonyl chloride group allows it to be a source for various functional groups, including sulfenes, sulfonyl, and sulfenyl groups, which are crucial in constructing diverse molecular frameworks. magtech.com.cn The synthesis of sulfonyl chlorides can be achieved through various methods, such as the oxidative chlorination of thiols and disulfides using reagents like hydrogen peroxide in the presence of zirconium tetrachloride, which offers high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org

The thiophene (B33073) nucleus itself is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.gov The incorporation of heteroatoms like sulfur can modify a molecule's physicochemical properties, potentially improving drug-receptor interactions and altering solubility and metabolism. nih.gov Therefore, thiophene-based sulfonyl chlorides like 4-chlorothiophene-2-sulfonyl chloride serve as important starting materials for creating novel compounds that merge the reactive properties of the sulfonyl chloride with the desirable biological attributes of the thiophene ring.

Role as a Versatile Chemical Building Block

This compound functions as a versatile chemical building block due to the distinct reactivity of its functional groups. The sulfonyl chloride moiety is particularly important for its ability to react with amines to form sulfonamides, a functional group prevalent in many therapeutic agents. enamine.netorgsyn.org This reaction is a cornerstone of combinatorial chemistry and drug discovery. enamine.net

The utility of the related isomer, 5-Chlorothiophene-2-sulfonyl chloride, in preparing a range of derivatives demonstrates this versatility. It has been used to synthesize compounds such as (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol and N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide. sigmaaldrich.com This highlights how the thiophene sulfonyl chloride scaffold can be elaborated into more complex structures by targeting the sulfonyl chloride group for substitution reactions. The presence of the chlorine atom on the thiophene ring offers an additional site for modification through various cross-coupling reactions, further expanding its synthetic potential.

Overview of Research Domains Utilizing this compound

The primary research domain that utilizes this compound and related structures is medicinal chemistry for drug discovery. enamine.net The sulfonamide linkage formed from sulfonyl chlorides is a key feature in a wide array of pharmaceuticals with antimicrobial, anti-tumor, and diuretic effects. mdpi.com Thiophene-based compounds, in particular, are explored for diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov

Beyond pharmaceuticals, chlorinated thiophene derivatives are also valuable intermediates in the production of agrochemicals and specialty polymers. nbinno.comnbinno.com The unique reactivity conferred by the chlorinated thiophene structure facilitates specific reaction pathways necessary for creating complex, high-value chemicals in these industries. nbinno.com Consequently, this class of compounds is integral to research and development in material science and agricultural science, where novel molecules with specific functions are continuously sought. nbinno.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 1016315-26-6 biosynth.com, bldpharm.com
Molecular Formula C₄H₂Cl₂O₂S₂ biosynth.com, bldpharm.com
Molecular Weight 217.09 g/mol bldpharm.com

| MDL Number | MFCD20482430 | bldpharm.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRYGKBEZSAAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016315-26-6
Record name 4-chlorothiophene-2-sulfonyl chloride
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Reactivity and Mechanistic Studies of 4 Chlorothiophene 2 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) attached to the thiophene (B33073) ring is the primary center of electrophilicity in 4-Chlorothiophene-2-sulfonyl chloride. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density, rendering the sulfur atom highly susceptible to attack by nucleophiles.

Mechanistic studies on the hydrolysis and alcoholysis of aromatic and heteroaromatic sulfonyl chlorides, including substituted thiophene-2-sulfonyl chlorides, suggest that these reactions proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. researchgate.netrsc.org The reaction involves the nucleophile attacking the sulfur center, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. mdpi.comresearchgate.net

The reactivity of the sulfonyl chloride is significantly influenced by the electronic properties of the substituents on the aromatic or heteroaromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic substitution. Conversely, electron-donating groups decrease the reaction rate. mdpi.com Kinetic studies on arenesulfonyl chlorides have demonstrated a positive ρ-value in Hammett plots, confirming that the reaction is favored by electron-withdrawing substituents. nih.govdntb.gov.uarsc.org For instance, the hydrolysis of substituted thiophene-2-sulfonyl chlorides shows that the reaction mechanism can shift depending on the substituent, the leaving group (nucleofuge), and the solvent system. rsc.org In less polar solvents, the Hammett plots become linear, indicating a more consistent SN2 mechanism. rsc.org

Nucleophilic Substitution Reactions

The electrophilic sulfur atom of this compound readily reacts with a variety of nucleophiles, leading to the formation of new sulfur-heteroatom bonds. These substitution reactions are fundamental to the synthetic utility of this compound.

Amidation Reactions for Sulfonamide Formation

One of the most common applications of sulfonyl chlorides is the synthesis of sulfonamides, a crucial functional group in many pharmaceutical agents. ekb.egresearchgate.net this compound reacts with primary and secondary amines to yield the corresponding N-substituted 4-chlorothiophene-2-sulfonamides.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the hydrochloric acid (HCl) generated as a byproduct. ekb.egnih.govcbijournal.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and deprotonation of the nitrogen by the base to afford the stable sulfonamide. rsc.org

Amine TypeGeneral ReactantsBaseTypical Product
Primary AmineThis compound, R-NH₂Pyridine or TEA4-Chloro-N-alkyl/arylthiophene-2-sulfonamide
Secondary AmineThis compound, R₂NHPyridine or TEA4-Chloro-N,N-dialkyl/diarylthiophene-2-sulfonamide

The reaction conditions are generally mild, and the yields are often high, making this a reliable method for accessing a diverse range of sulfonamide derivatives. nih.govprinceton.eduucl.ac.uk The process shows significant functional group tolerance. nih.gov

Reactions with Other Nucleophiles (e.g., Alcohols, Thiols)

Beyond amines, this compound can react with other nucleophiles like alcohols and thiols.

Reactions with Alcohols: In the presence of a base like pyridine, alcohols react with sulfonyl chlorides to form sulfonate esters. periodicchemistry.comyoutube.com For example, this compound would react with an alcohol (R-OH) to produce the corresponding alkyl 4-chlorothiophene-2-sulfonate. The mechanism is analogous to amidation, with the alcohol's oxygen atom acting as the nucleophile. youtube.com These sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution reactions. periodicchemistry.comlibretexts.org

Reactions with Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles. taylorfrancis.com The reaction of a sulfonyl chloride with a thiol or thiolate typically yields a thiosulfonate (R-S-SO₂-R'). This occurs through the nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur of the sulfonyl chloride. researchgate.net While thiols can be oxidized to form sulfonyl chlorides, their reaction as nucleophiles with pre-formed sulfonyl chlorides provides a route to thiosulfonate compounds. organic-chemistry.orgresearchgate.netorganic-chemistry.org

NucleophileGeneral ReactantsBaseProduct Type
Alcohol (R'OH)This compoundPyridineSulfonate Ester
Thiol (R'SH)This compoundPyridine/TEAThiosulfonate

Metal-Catalyzed Transformations

In addition to its role as an electrophile in substitution reactions, the sulfonyl chloride group can serve as a leaving group in various transition metal-catalyzed cross-coupling reactions. In these transformations, the entire -SO₂Cl moiety is eliminated, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the thiophene ring.

Palladium-Catalyzed Direct Desulfitative Heteroarylations with Thiophene Sulfonyl Chlorides

Arenesulfonyl chlorides have emerged as effective coupling partners in palladium-catalyzed direct C-H arylation reactions. rsc.org This transformation, known as desulfitative coupling, involves the extrusion of sulfur dioxide (SO₂). Thiophene sulfonyl chlorides can act as the arylating agent in these reactions.

The proposed catalytic cycle generally begins with the oxidative addition of the sulfonyl chloride to a Pd(0) catalyst. concordia.ca This can proceed via insertion into either the C-S or S-Cl bond. Subsequent extrusion of SO₂ from the palladium-sulfinato complex at elevated temperatures leads to the formation of an aryl-palladium(II) intermediate. concordia.ca This intermediate then engages in a C-H activation/arylation sequence with a coupling partner, followed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Other Transition Metal-Mediated Coupling Reactions

The ability of the sulfonyl chloride group to act as a leaving group under palladium catalysis extends to several other named cross-coupling reactions, providing powerful alternatives to traditional methods that use aryl halides or triflates.

Suzuki-Miyaura Coupling: Arenesulfonyl chlorides can be coupled with boronic acids in a desulfitative Suzuki-Miyaura reaction. researchgate.netnih.gov This palladium-catalyzed process allows for the formation of biaryl compounds. The reactivity of sulfonyl chlorides in these couplings is often greater than that of the corresponding aryl bromides and chlorides. researchgate.net Efficient protocols have also been developed for the Suzuki coupling of thiophene boronic acids with aryl chlorides. nih.govacs.org

Stille Coupling: The Stille reaction enables the coupling of organostannanes with organic electrophiles. wikipedia.orgorganic-chemistry.orglibretexts.org Arenesulfonyl chlorides, including thiophene derivatives, can serve as the electrophilic partner, reacting with various aryl, heteroaryl, and alkenylstannanes in the presence of a palladium catalyst to form new C-C bonds with the loss of SO₂. researchgate.net

Negishi Coupling: In the Negishi coupling, organozinc reagents are coupled with organic halides or triflates. wikipedia.orgnih.gov This reaction has been extended to include arenesulfonyl chlorides as substrates, broadening the scope of accessible molecules. organic-chemistry.orgnih.gov The use of a palladium catalyst facilitates the cross-coupling between the thiophene ring of this compound and various organozinc compounds.

Coupling ReactionCoupling PartnerMetal CatalystKey Feature
Suzuki-MiyauraBoronic Acid (R-B(OH)₂)PalladiumC-C bond formation
StilleOrganostannane (R-SnR'₃)PalladiumC-C bond formation
NegishiOrganozinc (R-ZnX)Palladium or NickelC-C bond formation
Desulfitative CyanationCyanide SourcePalladiumC-CN bond formation nih.govrsc.org

These desulfitative cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing it to serve as a building block for complex molecular architectures.

Reductive Transformations

The sulfonyl chloride functional group in this compound is a versatile electrophilic center that is susceptible to a variety of reductive transformations. The reduction of arylsulfonyl chlorides, a class of compounds to which this compound belongs, has been a subject of significant study. These reactions typically involve the conversion of the sulfonyl chloride moiety into lower oxidation state sulfur-containing functional groups, such as sulfinic acids, disulfides, or thiols.

One common method for the reduction of arylsulfonyl chlorides is the use of phosphine (B1218219) reagents, such as triphenylphosphine (B44618). researchgate.net This process can efficiently reduce the sulfonyl chloride to the corresponding thiol. The reaction proceeds through a series of intermediates, initiated by the nucleophilic attack of the phosphine on the sulfonyl chloride. While sulfonyl chlorides are generally stable, they are more prone to reduction than related sulfonates or sulfonic acids. researchgate.net

The general transformation for the reduction of an arylsulfonyl chloride to an arylthiol using triphenylphosphine is a well-established method. researchgate.net This reaction provides a direct pathway to synthesize thiophenethiols from thiophenesulfonyl chlorides. The conditions are typically mild, often conducted in a suitable organic solvent like toluene (B28343) at reduced temperatures. researchgate.net

Table 1: General Reductive Transformation of Arylsulfonyl Chlorides

Reactant Reagent Product

This table illustrates a common reductive pathway for arylsulfonyl chlorides, which is applicable to this compound.

Irreversible reduction of sulfonyl chlorides to the corresponding sulfinic acid can also occur, particularly in the presence of water. nih.gov The specific products obtained from the reduction of this compound depend heavily on the reducing agent employed and the reaction conditions.

Thermal and Photochemical Reactivity Profiles

The reactivity of this compound can also be influenced by thermal and photochemical stimuli. These conditions can initiate distinct reaction pathways, often involving radical intermediates.

Thermal Reactivity

Arylsulfonyl chlorides generally exhibit lower thermal stability compared to their sulfonyl fluoride (B91410) counterparts. nih.gov The sulfur-chlorine (S-Cl) bond is weaker than the sulfur-fluorine (S-F) bond, making sulfonyl chlorides more susceptible to thermolysis. nih.gov Studies on analogous aromatic sulfonyl chlorides have shown that they can undergo decomposition at elevated temperatures. For instance, some aryl sulfonyl chloride analogs have been observed to decompose rapidly at temperatures around 130°C. nih.gov This thermal fragility suggests that this compound is likely to undergo decomposition upon significant heating, potentially leading to the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical and a chlorine radical.

Photochemical Reactivity

The photochemical behavior of arylsulfonyl chlorides is characterized by their ability to generate radical species upon irradiation. In photocatalysis, arylsulfonyl chlorides can undergo a one-electron reduction to yield aryl radicals, which are valuable intermediates in organic synthesis. nih.gov This process typically involves the transfer of an electron from a photoexcited catalyst to the sulfonyl chloride, leading to the cleavage of the carbon-sulfur bond.

Visible-light-induced reactions provide a mild route to initiate such transformations. researchgate.net The process often begins with the formation of a sulfonyl radical, which can then undergo further reactions. For example, the photolysis of related aryl sulfonyl compounds can proceed through the homolytic cleavage of a sulfur-oxygen bond to generate a sulfonyl radical pair. rsc.org In the case of this compound, irradiation could lead to the formation of a 4-chloro-2-thienyl radical or a 4-chlorothiophene-2-sulfonyl radical, depending on the specific photochemical conditions and the presence of sensitizers or photocatalysts. nih.govresearchgate.net These highly reactive radical intermediates can then participate in a variety of subsequent synthetic transformations, such as cyclizations or addition reactions. researchgate.net

Table 2: Potential Photochemical Pathways of Arylsulfonyl Chlorides

Stimulus Key Intermediate Potential Products
Visible Light / Photocatalyst Aryl Radical (Ar•) Products of radical cyclization, addition, etc.

This table outlines general photochemical reaction pathways observed for arylsulfonyl chlorides, which are relevant to the reactivity of this compound.

Derivatization and Structure Activity Relationship Sar Studies of 4 Chlorothiophene 2 Sulfonyl Chloride Derivatives

Synthesis of Novel Sulfonamide Derivatives from 4-Chlorothiophene-2-sulfonyl chloride

The most common method for derivatizing sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. ijarsct.co.infrontiersrj.com This reaction involves a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.innih.gov

Table 1: Examples of Aryl and Heteroaryl Amines for Sulfonamide Synthesis This table is illustrative and based on common reactants in sulfonamide synthesis.

Amine ClassExample ReactantPotential Product Moiety
Aryl AminesAnilineN-phenyl-4-chlorothiophene-2-sulfonamide
4-MethoxyanilineN-(4-methoxyphenyl)-4-chlorothiophene-2-sulfonamide
4-NitroanilineN-(4-nitrophenyl)-4-chlorothiophene-2-sulfonamide
Heteroaryl Amines2-AminopyridineN-(pyridin-2-yl)-4-chlorothiophene-2-sulfonamide
2-AminothiazoleN-(thiazol-2-yl)-4-chlorothiophene-2-sulfonamide
3-AminoquinolineN-(quinolin-3-yl)-4-chlorothiophene-2-sulfonamide

Similarly, reacting this compound with alkanolamines (e.g., ethanolamine) or various aliphatic and cyclic amines (e.g., piperazine) yields another class of sulfonamide derivatives. mdpi.com These reactions are typically efficient and produce compounds with increased polarity and potential for hydrogen bonding due to the presence of hydroxyl or additional amino groups. The introduction of these functional groups can enhance the solubility and pharmacokinetic properties of the derivatives. The general synthetic procedure involves adding the sulfonyl chloride to a solution of the amine, often in a solvent like dichloromethane, followed by the addition of a base such as triethylamine (B128534). mdpi.com

Table 2: Examples of Alkanolamine and Amine Reactants This table is illustrative and based on common reactants in sulfonamide synthesis.

Amine ClassExample ReactantPotential Product Moiety
AlkanolaminesEthanolamineN-(2-hydroxyethyl)-4-chlorothiophene-2-sulfonamide
3-Amino-1-propanolN-(3-hydroxypropyl)-4-chlorothiophene-2-sulfonamide
Aliphatic AminesPropylamineN-propyl-4-chlorothiophene-2-sulfonamide
Cyclic AminesPiperidine1-[(4-chlorothiophen-2-yl)sulfonyl]piperidine
Morpholine (B109124)4-[(4-chlorothiophen-2-yl)sulfonyl]morpholine

Functionalization of the Thiophene (B33073) Ring System in Derivatives

Beyond the synthesis of sulfonamides, the thiophene ring itself offers opportunities for further functionalization. The versatility and stability of the thiophene motif make its derivatives suitable building blocks for a variety of materials. researchgate.net

Additional halogen atoms can be introduced onto the thiophene ring of the sulfonamide derivatives through electrophilic halogenation reactions. For example, chlorination can be achieved using reagents like N-chlorosuccinimide or chlorine gas generated in situ. researchgate.net The position of the new halogen substituent is directed by the existing groups on the ring—the sulfonyl group and the chlorine atom. This modification can significantly alter the electronic properties of the thiophene ring and provide a handle for further chemical transformations, such as cross-coupling reactions.

The chlorine atom at the 4-position of the thiophene ring can be replaced with aryl or alkyl groups via transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. These reactions typically involve reacting the chloro-substituted thiophene derivative with an organoboron or organotin reagent in the presence of a palladium catalyst. researchgate.net This allows for the synthesis of complex molecules where the thiophene ring is connected to other aromatic or aliphatic systems. Such modifications are critical for exploring the chemical space and optimizing the properties of the derivative series.

Structure-Activity Relationships (SAR) in Derivative Series

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of the this compound derivatives influence their biological activity. By systematically modifying different parts of the molecule—the sulfonamide substituent (R1) and the thiophene ring substituents (R2)—researchers can identify key interactions and optimize potency and selectivity. nih.gov

For example, in a hypothetical series of enzyme inhibitors, the nature of the R1 group on the sulfonamide nitrogen could be varied. Aromatic substituents might engage in pi-stacking interactions within a binding pocket, while hydrogen bond donors/acceptors on this group could form crucial polar contacts. Similarly, modifying the R2 position on the thiophene ring, for instance by replacing the chlorine with different aryl groups, could probe steric limits and hydrophobic interactions in another region of the binding site. A systematic analysis of these changes allows for the development of a predictive SAR model. nih.gov

Table 3: Hypothetical Structure-Activity Relationship Data This table illustrates the principles of SAR studies, where compound activity (e.g., IC₅₀) is measured against a biological target as a function of chemical structure.

Compound IDR1 (on Sulfonamide)R2 (at Thiophene C4)Activity (IC₅₀, nM)
1PhenylCl500
24-MethoxyphenylCl250
34-HydroxyphenylCl150
4Pyridin-2-ylCl400
5PhenylPhenyl800
64-HydroxyphenylPhenyl300

From this hypothetical data, one might conclude that a hydrogen-bond-donating group (hydroxyl) at the para-position of the N-phenyl ring (Compound 3 vs. 1) is beneficial for activity. It might also suggest that replacing the chlorine at the C4 position with a larger phenyl group (Compound 5 vs. 1) is detrimental, possibly due to steric hindrance.

Influence of Sulfonamide Linker on Molecular Interactions

The sulfonamide functional group (-SO₂NH-) is a cornerstone of the biological activity observed in many derivatives of this compound. Its structural and electronic properties enable it to act as a versatile template for engaging in various noncovalent interactions within biological systems. mdpi.com

The geometry of the sulfonamide moiety is a distorted tetrahedron, which positions the two sulfonyl oxygen atoms to act as effective hydrogen bond acceptors. mdpi.com These oxygens readily participate in intermolecular interactions such as N-H···O and C-H···O hydrogen bonds, which are crucial for stabilizing the molecule within a receptor's binding site. mdpi.com Studies on related aromatic sulfonyl chlorides have shown that the dominant interactions from the sulfonyl group arise from these oxygen atoms. nih.gov The general structure of a tertiary sulfonamide involves a central sulfur atom double-bonded to two oxygens and also bonded to a nitrogen and an aromatic ring system (in this case, the 4-chlorothiophene ring). nih.gov

Molecular docking studies of related sulfonamide derivatives have provided detailed insights into these interactions. For instance, in a series of sulfonamides derived from carvacrol, the binding to the enzyme acetylcholinesterase (AChE) was heavily influenced by the nature of the group attached to the sulfonamide nitrogen. The most active compounds formed key hydrogen bonds and π-π stacking interactions within the enzyme's active site. nih.gov Differences in activity between derivatives, such as those bearing a morpholine versus a hydrazine (B178648) substituent, were attributed to their distinct patterns of molecular interaction. nih.gov This underscores the pivotal role of the sulfonamide linker and its substituents in dictating the binding mode and potency of the molecule.

Table 1: Key Molecular Interactions Mediated by the Sulfonamide Linker in Acetylcholinesterase (AChE) Inhibition
Interaction TypeParticipating Groups on LigandInteracting Residue in AChE Active SiteSignificance
Hydrogen BondHydroxyl group on the aromatic ringAsp74Anchors the molecule in the active site. nih.gov
π-π StackingAromatic ring systemTyr341, Trp286Stabilizes the binding conformation. nih.gov
Variable InteractionsSubstituent on sulfonamide nitrogen (e.g., morpholine)Various residuesModulates binding affinity and overall inhibitory activity. nih.gov

Impact of Thiophene Ring Substituents on Activity and Reactivity

Substituents on the thiophene ring of this compound derivatives have a profound effect on both the chemical reactivity of the parent sulfonyl chloride and the biological activity of the resulting sulfonamides. These substituents can alter the electronic distribution within the aromatic ring, thereby influencing the electrophilicity of the sulfonyl sulfur atom.

Kinetic studies on the reactivity of various substituted thiophene-2-sulfonyl chlorides with nucleophiles have demonstrated the significant impact of these substituents. For example, the presence of electron-withdrawing groups like a nitro group (e.g., in the 4-position) or a chloro group (in the 5-position) alters the reaction rates. researchgate.net The relationship between the substituent's electronic properties and the reaction rate, often analyzed using Hammett plots, can be complex. In some cases, U-shaped Hammett plots are observed, suggesting a change in the reaction mechanism (from Sₙ2 to Sₙ1 or an addition-elimination process) depending on the substituent and the nucleophile. researchgate.net In other reactions, an approximately linear Hammett correlation is found. researchgate.net

From a synthetic standpoint, the thiophene ring can be further functionalized to introduce new substituents. For instance, 5-chloro-2-thiophenesulfonyl chloride can be nitrated with fuming nitric acid to yield the corresponding 4-nitro derivative. tandfonline.com This subsequent derivatization allows for the creation of a new set of compounds with potentially different biological activities, highlighting the importance of the substitution pattern on the thiophene ring for SAR studies.

Table 2: Effect of Thiophene Ring Substituents on Reactivity of Thiophene-2-Sulfonyl Halides
SubstituentPositionObserved Effect on ReactivityHammett Plot Shape (Example)
-NO₂4 or 5Alters reaction kinetics with nucleophiles. researchgate.netContributes to U-shaped plots in hydrolysis reactions. researchgate.net
-Cl5Influences reaction rates with various nucleophiles. researchgate.netContributes to U-shaped plots in reactions with H₂O, AcO⁻, and N₃⁻. researchgate.net
-OMe5Modifies electronic properties and reaction rates. researchgate.netContributes to U-shaped plots in hydrolysis reactions. researchgate.net
-Me5Affects reactivity through inductive effects. researchgate.netContributes to U-shaped plots in hydrolysis reactions. researchgate.net

Conformational Analysis and Bioactive Conformations of Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific "bioactive conformation" that allows for optimal interaction with its target. For derivatives of this compound, conformational analysis is key to understanding their SAR.

Molecular modeling and docking studies are invaluable for identifying the likely bioactive conformations of these derivatives. For related sulfonamides targeting acetylcholinesterase, a consistent binding pattern was observed for the most active inhibitors. nih.gov This bioactive conformation is defined by specific intermolecular interactions, such as a hydrogen bond between the ligand's hydroxyl group and the side chain of Asp74, and π-π stacking interactions with Tyr341 and Trp286. nih.gov This precise orientation within the active site is what allows the compound to exert its inhibitory effect. Understanding these preferred conformations is essential for the rational design of new, more potent derivatives.

Advanced Spectroscopic and Computational Characterization of 4 Chlorothiophene 2 Sulfonyl Chloride and Its Derivatives

Spectroscopic Analysis for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. High-resolution 1H and 13C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule.

In the analysis of derivatives of 4-Chlorothiophene-2-sulfonyl chloride, such as sulfonamides or esters, ¹H NMR spectroscopy reveals the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. For a typical sulfonamide derivative, the two protons on the thiophene (B33073) ring would appear as distinct doublets in the aromatic region of the spectrum, with their specific chemical shifts influenced by the nature of the substituent attached to the sulfonyl group.

¹³C NMR spectroscopy complements this by providing information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom, including the two sp² carbons of the thiophene ring directly bonded to chlorine and the sulfonyl group, as well as carbons in the derivative's side chain. The chemical shifts are indicative of the electronic environment of each carbon atom.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton couplings, confirming the adjacency of the two thiophene ring protons. HSQC spectra correlate proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Hypothetical Derivative: N-benzyl-4-chlorothiophene-2-sulfonamide

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Thiophene H-37.25 (d)126.5
Thiophene H-57.65 (d)130.0
Thiophene C-2-142.0
Thiophene C-4-135.5
Benzyl CH₂4.30 (d)48.0
Sulfonamide NH8.50 (t)-
Phenyl C (ipso)-138.0
Phenyl C (ortho, meta, para)7.30-7.40 (m)127.5 - 129.0

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight of novel derivatives and providing information about their elemental composition and fragmentation patterns. chemrxiv.org Electrospray Ionization (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile molecules, making it well-suited for many organic derivatives. chemrxiv.orgchemrxiv.org It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), from which the molecular weight can be accurately determined. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high precision, confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. kuleuven.be This hyphenated technique is invaluable for analyzing reaction mixtures, assessing the purity of synthesized derivatives, and identifying byproducts. kuleuven.be As a sample containing a novel derivative is passed through an LC column, its components are separated based on their physicochemical properties. The eluent is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component, confirming its identity and purity. kuleuven.be Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the resulting fragment ions. chemrxiv.org

Table 2: Expected ESI-MS Data for a Hypothetical Derivative: N-phenyl-4-chlorothiophene-2-sulfonamide (C₁₀H₈ClNO₂S₂)

Ion SpeciesCalculated m/zObserved m/z (High-Res)
[M+H]⁺273.9664273.9662
[M+Na]⁺295.9483295.9481
[M+K]⁺311.9223311.9220

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. semanticscholar.org These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. semanticscholar.org

For derivatives of this compound, FT-IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the sulfonyl group (SO₂). These typically appear as two strong absorption bands in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Other key vibrations include the C-S stretching within the thiophene ring (around 850-600 cm⁻¹) and the C-Cl stretch (around 800-600 cm⁻¹). iosrjournals.org In sulfonamide derivatives, the N-H stretch (around 3300 cm⁻¹) and S-N stretch (around 900 cm⁻¹) would also be observable.

Raman spectroscopy provides complementary information. While strong dipole changes result in intense IR bands, vibrations that cause a significant change in polarizability lead to strong Raman signals. Aromatic C-H and C=C stretching vibrations of the thiophene ring are often prominent in the Raman spectrum. The combination of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.govresearchgate.net

Table 3: Key Vibrational Frequencies for 4-Chlorothiophene-2-sulfonyl Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
SO₂Asymmetric Stretch1350 - 1300
SO₂Symmetric Stretch1160 - 1120
C-S (Thiophene)Stretch850 - 600
C-ClStretch800 - 600
N-H (Sulfonamide)Stretch~3300
S-N (Sulfonamide)Stretch~900

X-ray Crystallography and Solid-State Structure Analysis of Derivativesub.ac.idmdpi.com

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of a derivative, it is possible to determine bond lengths, bond angles, and torsional angles with very high precision. mdpi.com

For derivatives of this compound, a crystal structure analysis would definitively confirm the molecular connectivity and provide insights into its conformation in the solid state. nih.govnih.gov For instance, it would reveal the dihedral angle between the plane of the thiophene ring and the substituents on the sulfonyl group. nih.gov The tetrahedral geometry around the sulfur atom of the sulfonyl group would also be characterized, with O-S-O bond angles typically being larger than the ideal 109.5° due to repulsive interactions between the oxygen atoms. nih.gov

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., in sulfonamides), halogen bonds, or π-π stacking. These non-covalent interactions are crucial in determining the physical properties of the solid material.

Table 4: Representative Crystallographic Data for a Thiophene Sulfonamide Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.235
b (Å)26.015
c (Å)12.486
β (°)93.24
Volume (ų)2022.1
Z (molecules/unit cell)8

Note: Data is representative and based on a known triazole-substituted indole (B1671886) structure for illustrative purposes of typical parameters. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings. These methods can predict molecular properties, rationalize experimental observations, and guide further research.

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure and reactivity of organic molecules. github.iocore.ac.uk DFT calculations can accurately predict molecular geometries, which can then be compared with experimental data from X-ray crystallography. nih.gov

A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. orientjchem.org The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. orientjchem.orgmdpi.com

DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution on the molecular surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other reagents. scispace.com Furthermore, reactivity descriptors such as chemical hardness, chemical potential, and the electrophilicity index can be derived from DFT calculations to quantify the reactivity of the novel derivatives. orientjchem.orgmdpi.com These computational approaches are also used to simulate vibrational spectra (IR and Raman), which aids in the assignment of experimental spectral bands. nih.govmdpi.com

Table 5: Calculated Electronic Properties of a Thiophene Derivative using DFT

PropertyCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.9
HOMO-LUMO Gap (ΔE)4.6
Ionization Potential6.5
Electron Affinity1.9

Note: Values are representative for a stable thiophene sulfonamide derivative as calculated in similar studies. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of derivatives of this compound, docking studies have been instrumental in elucidating their potential as inhibitors of various biological targets.

Research into a series of thiophene sulfonamide derivatives has utilized molecular docking to assess their binding interactions with the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 2NSD). The docking scores for these compounds ranged from -6 to -12 kcal/mol, indicating favorable binding energies. nih.gov Notably, compounds designated as 7e, 7i, and 7f exhibited impressive glide scores greater than 11 kcal/mol. nih.gov These strong interactions suggest that the thiophene sulfonamide scaffold, derived from this compound, is a promising framework for developing novel antitubercular agents.

In another study, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine were synthesized and subjected to docking studies against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in inflammation. nih.gov The crystal structures of COX-2 (PDB ID: 1CX2) and 5-LOX (PDB ID: 6N2W) were used as receptors. nih.gov The results demonstrated that these compounds effectively bind to the amino acid residues within the active sites of these enzymes, supporting their potential as anti-inflammatory and analgesic agents. nih.gov Specifically, compounds 5d and 5e were identified as potent and selective COX-2 inhibitors. nih.gov

Furthermore, the versatility of the thiophene scaffold is highlighted in docking studies of tetrasubstituted thiophene analogues against SARS-CoV-2 inhibitors. These studies revealed binding energies ranging from -25.18 to -81.42 kcal/mol. gyanvihar.org Compounds 2b and 2f were identified as particularly potent, with docking scores of -81.42 and -67.23 respectively, suggesting their potential in the development of COVID-19 therapeutics. gyanvihar.org

Table 1: Molecular Docking Scores of Thiophene Derivatives Against Various Protein Targets

Compound Series Target Protein (PDB ID) Docking Score/Binding Energy Range Potent Compounds Reference
Thiophene sulfonamides Enoyl-acyl carrier protein reductase (2NSD) -6 to -12 kcal/mol 7e, 7i, 7f (>11 kcal/mol) nih.gov
4-(4-chlorothiophen-2-yl)thiazol-2-amines Cyclooxygenase-2 (1CX2), 5-Lipoxygenase (6N2W) Not specified 5d, 5e nih.gov

Molecular Dynamics Simulations of Compound Derivatives

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of ligand-protein complexes over time. For a selection of the most promising thiophene sulfonamide derivatives (compounds 7e, 7i, and 7f) identified through docking studies, MD simulations were performed. nih.gov These simulations provide a deeper understanding of the conformational changes and the stability of the interactions between the ligands and the active site of the target protein. nih.gov The stability of these compounds within the binding pocket during the simulation reinforces their potential as effective inhibitors.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivative Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for optimizing lead structures.

A QSAR analysis was conducted on a series of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives to determine the key structural features governing their cytotoxic activity against HeLa cancer cells. nih.gov The resulting QSAR model identified five significant descriptors: HATS6s (a GETAWAY descriptor), RDF125m (a Radial Distribution Function descriptor), SpMax7_Bh(p) (a Burden descriptor), SM3_G (a 3D matrix descriptor), and Hy (a hydrophilic factor). nih.gov This model provides a predictive framework for designing new derivatives with enhanced anticancer potency.

In a different study, QSAR models were developed for a series of 103 thiophene and 33 imidazopyridine derivatives to predict their inhibitory activity against Polo-Like Kinase 1 (PLK1), a target in cancer therapy. nih.gov Using multivariate linear regression, a relationship was established between various 0D to 3D molecular descriptors and the pIC50 values of the compounds. The robustness of the developed models was validated through internal and external validation methods, confirming their predictive power for new compounds within the defined applicability domain. nih.gov

Table 2: Significant Descriptors in a QSAR Model for Benzenesulfonamide Derivatives

Descriptor Type Significance in Model Reference
HATS6s GETAWAY descriptor Controls cytotoxic activity nih.gov
RDF125m Radial Distribution Function Controls cytotoxic activity nih.gov
SpMax7_Bh(p) Burden descriptor Controls cytotoxic activity nih.gov
SM3_G 3D Matrix descriptor Controls cytotoxic activity nih.gov

Research Applications of 4 Chlorothiophene 2 Sulfonyl Chloride in Chemical Science

Applications in Complex Organic Synthesis

The inherent reactivity of 4-Chlorothiophene-2-sulfonyl chloride makes it a valuable tool for synthetic chemists. The sulfonyl chloride moiety readily reacts with a variety of nucleophiles, enabling the introduction of the chlorothiophene sulfonyl group into diverse molecular frameworks. This reactivity is fundamental to its application in constructing intricate organic structures.

Synthesis of Heterocyclic Compounds and Scaffolds

Heterocyclic compounds are a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. This compound serves as a key precursor in the synthesis of a range of sulfur-containing heterocycles. arkat-usa.org The thiophene (B33073) ring itself is a privileged scaffold in medicinal chemistry, and the ability to functionalize it via the sulfonyl chloride group opens avenues to novel molecular designs. chemimpex.com For instance, it can be utilized in reactions that lead to the formation of fused ring systems or substituted thiophene derivatives that are otherwise difficult to access. vdoc.pub The presence of the chlorine atom on the thiophene ring also provides a handle for further chemical transformations, adding to its synthetic utility.

Formation of Polyfunctionalized Organic Molecules

The construction of molecules with multiple functional groups is a central theme in organic synthesis, as these groups are often essential for biological activity or material properties. This compound facilitates the creation of such polyfunctionalized molecules. nbinno.com Its reaction with amines, for example, leads to the formation of sulfonamides, a class of compounds with a broad spectrum of biological activities. chemimpex.com This reaction allows for the incorporation of the 4-chlorothiophenylsulfonyl moiety into molecules that may already possess other functional groups, thereby increasing molecular complexity and enabling the exploration of new chemical space.

Role in Medicinal Chemistry Research as a Synthetic Intermediate

In the realm of drug discovery and development, this compound has proven to be a crucial intermediate. Its ability to serve as a scaffold for the synthesis of biologically active molecules has been demonstrated in various therapeutic areas.

Precursor for Enzyme Inhibitors

Enzyme inhibition is a major strategy in the design of therapeutic agents. This compound has been instrumental in the synthesis of inhibitors for several key enzymes.

Insulin-Regulated Aminopeptidase (IRAP): This enzyme is a target for cognitive enhancement. Researchers have synthesized a series of arylsulfonamide-based IRAP inhibitors using 4-bromo-5-chlorothiophene-2-sulfonyl chloride, a closely related analogue. researchgate.netnih.gov These studies revealed that the sulfonamide functional group is critical for the inhibitory activity against IRAP. researchgate.netnih.gov

Proteasome: The proteasome is a key player in cellular protein degradation, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov While direct synthesis of proteasome inhibitors using this compound is not explicitly detailed in the provided context, the general importance of sulfonyl chloride derivatives in medicinal chemistry suggests its potential as a starting material for novel inhibitor scaffolds. mdpi.combohrium.com

Aldose Reductase: This enzyme is implicated in the long-term complications of diabetes. nih.govmedchemexpress.com The development of aldose reductase inhibitors is an active area of research, and various heterocyclic compounds, including those derivable from thiophene sulfonamides, have been explored. nih.govresearchgate.net

Carbonic Anhydrase: Carbonic anhydrase inhibitors are used in the treatment of glaucoma and other conditions. nih.gov Thiophene-based sulfonamides have been shown to be potent inhibitors of human carbonic anhydrase II. nih.govmdpi.com

The following table summarizes the enzymes targeted by inhibitors synthesized using this compound or its close analogues.

Enzyme TargetTherapeutic Area
Insulin-Regulated Aminopeptidase (IRAP)Cognitive Disorders
ProteasomeCancer
Aldose ReductaseDiabetic Complications
Carbonic AnhydraseGlaucoma

Building Block for Anti-proliferative Agent Synthesis (e.g., in Hepatocellular Carcinoma Research)

The search for new anti-proliferative agents is a cornerstone of cancer research. In the context of hepatocellular carcinoma (HCC), a primary liver cancer, combination therapies are being explored to improve treatment outcomes. nih.gov While the direct use of this compound in the synthesis of anti-proliferative agents for HCC is not explicitly stated in the provided results, the versatility of sulfonamide-containing compounds in cancer therapy suggests its potential as a building block for novel therapeutic candidates. nih.gov

Scaffolding for Receptor Antagonists (e.g., CC-Chemokine Receptor 4 (CCR4))

Chemokine receptors play a crucial role in the immune system and are attractive targets for therapeutic intervention in inflammatory diseases and cancer. nih.gov The CC-Chemokine Receptor 4 (CCR4) is a target for which small molecule antagonists have been developed. nih.gov The synthesis of such antagonists often involves the formation of sulfonamide linkages, highlighting the potential utility of reagents like this compound in generating diverse libraries of compounds for screening against this and other G-protein coupled receptors. mdanderson.org

Development of Sulfonamide-Based Bioactive Compounds

This compound is a pivotal starting material in the synthesis of novel sulfonamide-based compounds with a wide range of biological activities. The sulfonamide functional group (–SO₂NH–) is a well-established pharmacophore present in numerous therapeutic agents. nih.gov The reaction of this compound with various primary or secondary amines serves as a common and effective method for creating a library of thiophene-containing sulfonamides. nih.govresearchgate.net These synthesized compounds are then evaluated for their potential as bioactive agents.

A significant area of investigation for these derivatives is their antimicrobial activity. Sulfonamides were among the first effective chemotherapeutic agents used for the prevention and treatment of bacterial infections and continue to be a focus of research due to rising antibiotic resistance. nih.govjocpr.com The thiophene ring, a structural component of the title compound, is a heterocyclic moiety that is also associated with diverse pharmacological properties. The combination of the thiophene ring and the sulfonamide group can lead to compounds with enhanced or novel antimicrobial effects.

Research findings have demonstrated that sulfonamide derivatives possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, studies on various heterocyclic sulfonamides have shown significant activity against strains like Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.govacu.edu.in The biological activity is often dependent on the nature of the substituent attached to the sulfonamide nitrogen. The structure-activity relationship (SAR) studies reveal that the introduction of specific groups, such as electron-withdrawing groups on an aromatic ring, can markedly increase antimicrobial activity. acu.edu.in

The table below summarizes the antimicrobial activity of representative sulfonamide compounds against various bacterial strains, illustrated by their Minimum Inhibitory Concentration (MIC) values.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Novel Sulfonamide DerivativesS. aureus ATCC 2592364 - 256 jocpr.com
Novel Sulfonamide DerivativesClinical S. aureus Isolates64 - 512 jocpr.com
Sulfonamide Derivative IS. aureus ATCC 2921332 nih.gov
Sulfonamide Derivative IIS. aureus ATCC 2921364 nih.gov
Benzothiazole SulfonamidesVarious Strains15.5 - 62.5 acu.edu.in

Intermediate in the Preparation of Gamma-Secretase Inhibitors

This compound serves as a valuable intermediate in the synthesis of gamma-secretase (γ-secretase) inhibitors, a class of compounds investigated for the treatment of Alzheimer's disease. nih.gov Alzheimer's disease is characterized by the accumulation of β-amyloid (Aβ) plaques in the brain. nih.gov The γ-secretase enzyme is crucial in the final step of Aβ production from the amyloid precursor protein (APP). nih.gov Therefore, inhibiting this enzyme is a key therapeutic strategy aimed at reducing the formation of these neurotoxic plaques. nih.govnih.gov

A number of heterocyclic sulfonamide derivatives have been identified as potent γ-secretase inhibitors. nih.gov The synthesis of these complex molecules often involves the use of sulfonyl chlorides to introduce the critical sulfonamide functionality. This compound, as a heterocyclic sulfonyl chloride, provides a thiophene scaffold that can be incorporated into the structure of potential inhibitors. The specific structure of the inhibitor is crucial, as selectivity for inhibiting APP processing over other substrates, such as Notch, is a significant goal in developing safer therapeutics. nih.gov

Research has led to the development of various sulfonamide-based inhibitors, including cyclic sulfamides and complex aromatic sulfonamides, which have demonstrated efficacy in reducing Aβ levels both in vitro and in vivo. nih.govnih.gov For instance, certain inhibitors have been shown to cause a reduction in brain Aβ40 after oral administration in animal models of Alzheimer's disease. nih.gov The versatility of the sulfonyl chloride group allows for the systematic modification of the inhibitor structure, enabling chemists to explore the structure-activity relationship and optimize potency and selectivity. nih.gov

Potential in Materials Science Research

Precursor for Novel Polymers and Coatings

In the field of materials science, this compound holds potential as a precursor for the synthesis of novel functional polymers and coatings. Thiophene-based polymers are a significant class of conjugated polymers known for their unique electronic, optical, and electrical properties, which make them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. numberanalytics.comresearchgate.net

The reactive sulfonyl chloride group (–SO₂Cl) on the thiophene ring makes this compound a versatile building block. This group can undergo various chemical transformations to create functionalized thiophene monomers. For example, it can be reacted with diols or diamines to form polyesters or polyamides, respectively, incorporating the thiophene unit into the polymer backbone. This approach allows for the synthesis of high-performance engineering polymers with tailored properties. dtic.mil The introduction of the thiophene moiety can influence characteristics such as thermal stability, solubility, and liquid crystalline behavior. dtic.mil

Furthermore, the sulfonyl chloride can be converted into other functional groups, such as sulfonic acids or sulfonates, which can then be used in polymerization reactions. For example, dichlorobenzene sulfonyl chlorides have been used to synthesize sulfonated polyphenylene-based multiblock copolymers for potential use in fuel cell membranes. mdpi.com A similar strategy could be employed with this compound to create sulfur-rich polymers. An emerging polymerization method known as sulfenyl chloride inverse vulcanization utilizes sulfur chlorides as reactive monomers to create a wide range of polymers, including optically transparent thermosets. arizona.educhemistryviews.org

The properties of polymers derived from thiophene-based monomers are summarized in the table below.

Polymer TypeKey PropertiesPotential ApplicationsReference
PolythiophenesHigh conductivity, electrochromism, luminescenceOLEDs, OPVs, biosensors numberanalytics.comresearchgate.net
Thiophene-Based ThermoplasticsEnhanced thermal processing windows, crystalline propertiesHigh-performance engineering materials dtic.mil
Microporous Polymer NetworksHigh surface area, thermal stability, photoluminescenceGas capture and separation, sensors acs.org
Conjugated Polymer GelsIntrinsically stretchable and conductiveStretchable electronics, organic thin-film transistors (OTFTs) acs.org

Q & A

Advanced Research Question

  • ¹H NMR : The thiophene ring protons exhibit distinct deshielding (δ 7.5–8.5 ppm) compared to benzene-based sulfonyl chlorides. Coupling patterns can confirm substituent positions .
  • IR : Strong S=O stretches near 1370 cm⁻¹ and 1170 cm⁻¹, with C-Cl stretches at 550–750 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₅H₃ClO₂S₂ (exact mass ~213.5 g/mol), with fragmentation patterns reflecting loss of SO₂Cl .

What strategies address contradictions in reported reaction yields for sulfonamide formation using this compound?

Advanced Research Question
Discrepancies in yields often stem from:

  • Amine nucleophilicity : Sterically hindered amines require polar aprotic solvents (e.g., DMF) and elevated temperatures.
  • Competitive hydrolysis : Anhydrous conditions and molecular sieves improve efficiency.
  • Catalysis : Use of triethylamine or DMAP to accelerate reaction kinetics, as noted in sulfonylation protocols .

How does the electronic environment of the thiophene ring influence regioselectivity in electrophilic substitution reactions?

Advanced Research Question
The electron-withdrawing sulfonyl chloride group directs electrophiles to the less substituted positions (e.g., 5-position of thiophene). Computational studies (DFT) or Hammett parameters can predict reactivity trends. For example, substituents like chlorine further deactivate the ring, reducing electrophilic attack at adjacent sites .

What methodologies resolve conflicting data on the stability of this compound under varying storage conditions?

Advanced Research Question

  • Accelerated stability testing : Expose the compound to controlled humidity (40–80% RH) and monitor hydrolysis via TLC or HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen vs. air.
  • Comparative studies with derivatives (e.g., methyl esters) can isolate degradation pathways .

How is this compound utilized in synthesizing biologically active sulfonamides?

Applied Research Question
The compound reacts with amines to form sulfonamides, a key pharmacophore in antimicrobial and anticancer agents. For example:

  • Antimicrobial assays : Couple with heterocyclic amines (e.g., pyridines) and test against E. coli or S. aureus.
  • Structure-Activity Relationship (SAR) : Vary the amine moiety and correlate substitutions with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.